molecular formula C10H17FN3O13P3 B10858465 [[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Cat. No.: B10858465
M. Wt: 499.17 g/mol
InChI Key: LXSPLIVXMSDIQS-VPCXQMTMSA-N
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Chemical Reactions Analysis

Types of Reactions: PSI-6130-TP undergoes several types of chemical reactions, primarily involving phosphorylation and deamination. The compound is metabolized in human hepatocytes to form its active triphosphate form and a deaminated derivative, beta-D-2’-deoxy-2’-fluoro-2’-C-methyluridine triphosphate .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of PSI-6130-TP include phosphorylating agents, chiral amines, copper(II) catalysts, and various solvents. The reactions typically occur under controlled temperature and pH conditions to ensure the stability and activity of the compound .

Major Products: The major products formed from the reactions involving PSI-6130-TP are its triphosphate form and the deaminated derivative, beta-D-2’-deoxy-2’-fluoro-2’-C-methyluridine triphosphate. These products are crucial for the compound’s antiviral activity .

Mechanism of Action

PSI-6130-TP exerts its effects by inhibiting the HCV RNA-dependent RNA polymerase (NS5B). The compound’s triphosphate form acts as a competitive inhibitor of the polymerase, incorporating into the viral RNA and causing chain termination. This inhibition prevents the replication of the viral RNA, effectively reducing the viral load in infected cells .

The molecular targets of PSI-6130-TP include the active site of the NS5B polymerase, where it competes with natural nucleotides for incorporation into the RNA strand. The compound’s unique structure allows it to bind effectively to the polymerase, leading to its potent antiviral activity .

Comparison with Similar Compounds

PSI-6130-TP is similar to other nucleoside analogs used in antiviral therapy, such as sofosbuvir (PSI-7977) and beta-D-2’-deoxy-2’-fluoro-2’-C-methyluridine triphosphate (PSI-6206). These compounds share a similar mechanism of action, targeting the HCV RNA-dependent RNA polymerase and causing chain termination .

PSI-6130-TP is unique in its specific structure and metabolic pathway. Unlike sofosbuvir, which is a prodrug, PSI-6130-TP is directly active as a triphosphate. This direct activity allows for a more straightforward mechanism of action and potentially fewer metabolic steps in the body .

List of Similar Compounds:
  • Sofosbuvir (PSI-7977)
  • Beta-D-2’-deoxy-2’-fluoro-2’-C-methyluridine triphosphate (PSI-6206)
  • Mericitabine (RG7128)
  • Beta-D-2’-deoxy-2’-fluoro-2’-C-methylcytidine (PSI-6130)

Properties

Molecular Formula

C10H17FN3O13P3

Molecular Weight

499.17 g/mol

IUPAC Name

[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H17FN3O13P3/c1-10(11)7(15)5(25-8(10)14-3-2-6(12)13-9(14)16)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h2-3,5,7-8,15H,4H2,1H3,(H,20,21)(H,22,23)(H2,12,13,16)(H2,17,18,19)/t5-,7-,8-,10-/m1/s1

InChI Key

LXSPLIVXMSDIQS-VPCXQMTMSA-N

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F

Canonical SMILES

CC1(C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F

Origin of Product

United States

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